Cas no 2138118-36-0 (1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene)
1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene
- EN300-1134993
- 2138118-36-0
- [1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene
-
- Inchi: 1S/C14H21BrO/c1-4-8-12(2)16-14(3,11-15)13-9-6-5-7-10-13/h5-7,9-10,12H,4,8,11H2,1-3H3
- InChI Key: NBGNPFBTJJNBPR-UHFFFAOYSA-N
- SMILES: BrCC(C)(C1C=CC=CC=1)OC(C)CCC
Computed Properties
- Exact Mass: 284.07758g/mol
- Monoisotopic Mass: 284.07758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2Ų
1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134993-0.05g |
[1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene |
2138118-36-0 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1134993-0.1g |
[1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene |
2138118-36-0 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1134993-0.25g |
[1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene |
2138118-36-0 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1134993-0.5g |
[1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene |
2138118-36-0 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1134993-1.0g |
[1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene |
2138118-36-0 | 1g |
$785.0 | 2023-06-09 | ||
| Enamine | EN300-1134993-2.5g |
[1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene |
2138118-36-0 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1134993-5.0g |
[1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene |
2138118-36-0 | 5g |
$2277.0 | 2023-06-09 | ||
| Enamine | EN300-1134993-10.0g |
[1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene |
2138118-36-0 | 10g |
$3376.0 | 2023-06-09 | ||
| Enamine | EN300-1134993-1g |
[1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene |
2138118-36-0 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1134993-5g |
[1-bromo-2-(pentan-2-yloxy)propan-2-yl]benzene |
2138118-36-0 | 95% | 5g |
$2235.0 | 2023-10-26 |
1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene
Introduction to 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene (CAS No. 2138118-36-0)
1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 2138118-36-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of brominated aromatic alcohols, characterized by its bromine substituent and an alkoxy chain extending from a propyl group. The structural features of 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene make it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The molecular structure of 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene consists of a benzene ring substituted with a bromine atom at the 1-position and an ethylene bridge linked to a pentan-2-yloxy group at the 2-position. This unique arrangement provides multiple reactive sites for further functionalization, making it a valuable building block in medicinal chemistry. The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic scaffolds. Additionally, the pentan-2-yloxy side chain introduces a hydrophobic region, potentially influencing the compound's solubility and bioavailability in biological systems.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring brominated aromatic moieties. The bromine atom in 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene can be leveraged to develop derivatives with enhanced binding affinity to biological targets. For instance, studies have shown that brominated aromatic compounds exhibit promising activities against various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The alkoxy group further modulates the electronic properties of the benzene ring, enabling fine-tuning of reactivity and selectivity in drug design.
One of the most compelling aspects of 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene is its utility as a precursor in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism. For example, derivatives of 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene have been investigated for their ability to modulate kinases and other enzymes implicated in tumor growth and progression. The structural flexibility offered by this scaffold allows chemists to introduce diverse functional groups while maintaining biological activity, thereby facilitating the discovery of next-generation therapeutics.
The synthesis of 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include halogenation, etherification, and subsequent functional group manipulations to achieve the desired structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. The robustness of its synthetic route ensures high purity and yield, which are critical for pharmaceutical development.
From a computational chemistry perspective, 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how modifications at different positions of the molecule can influence binding affinity and selectivity. For instance, computational analysis has revealed that subtle changes in the alkoxy chain can significantly alter the compound's pharmacokinetic properties. Such findings are invaluable for guiding experimental efforts aimed at optimizing drug-like characteristics.
The role of 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene extends beyond academic research; it has found applications in industrial settings where novel intermediates are required for large-scale production. Its structural features make it suitable for use in agrochemicals, where similar scaffolds are employed to develop pesticides and herbicides with improved efficacy and environmental safety profiles. The versatility of this compound underscores its importance as a chemical building block across multiple sectors.
Looking ahead, the future prospects for 1-bromo-2-(pentan-2-yloxy)propan-2-ylbenzene appear promising as new synthetic strategies continue to emerge. Innovations in flow chemistry and biocatalysis may further streamline its production process, reducing costs and environmental impact. Additionally, ongoing research into its pharmacological properties may uncover new therapeutic applications that were previously unexplored. As our understanding of molecular interactions deepens, compounds like 1-bromo-2-(pentan-oxy)-propanoate) will continue to play a crucial role in advancing chemical biology and drug discovery.
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